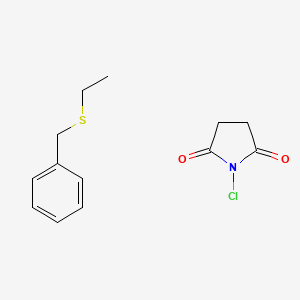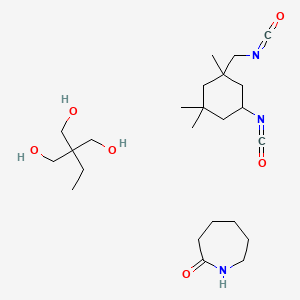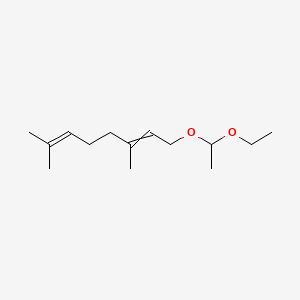
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- is an organic compound characterized by its unique structure, which includes two double bonds and an ethoxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents, which react with suitable aldehydes or ketones to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the formation of the desired product. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Nucleophiles such as halides or amines can be used to replace the ethoxyethoxy group.
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated or aminated derivatives
Applications De Recherche Scientifique
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical pathways being activated or inhibited. The specific pathways involved can vary based on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Octadiene, 7-(1-ethoxyethoxy)-2-methyl-
- 3-Octanone
- Cyclohexane
Uniqueness
2,6-Octadiene, 1-(1-ethoxyethoxy)-3,7-dimethyl- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of double bonds and the ethoxyethoxy group makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
73003-77-7 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
1-(1-ethoxyethoxy)-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(5)16-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3 |
Clé InChI |
XJMAAOIVFHDJAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




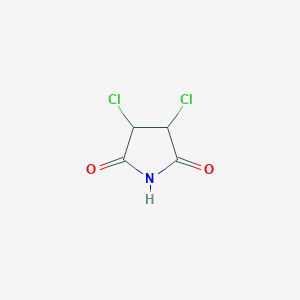
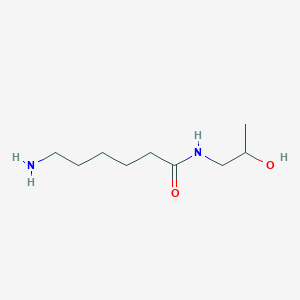
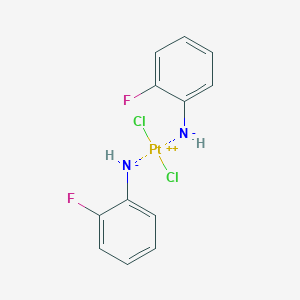
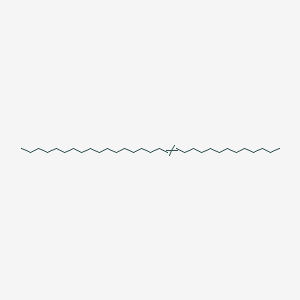

![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
